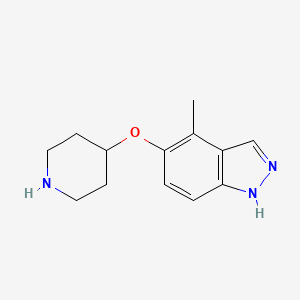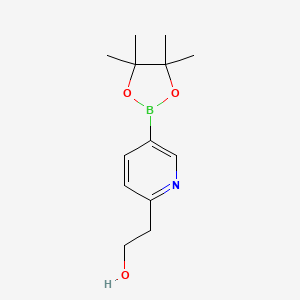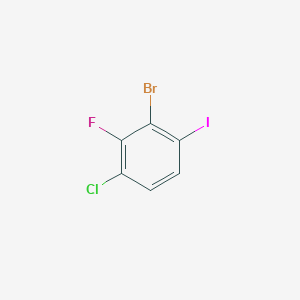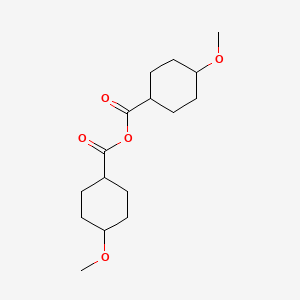
4-Methoxy-1-cyclohexanecarboxylic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-1-cyclohexanecarboxylic anhydride is an organic compound with the molecular formula C16H26O5 and a molecular weight of 298.37464 g/mol . This compound is characterized by the presence of a methoxy group attached to a cyclohexane ring, which is further connected to a carboxylic anhydride functional group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 4-Methoxy-1-cyclohexanecarboxylic anhydride typically involves the reaction of 4-Methoxy-1-cyclohexanecarboxylic acid with acetic anhydride or other anhydride-forming reagents under controlled conditions . The reaction is usually carried out in the presence of a catalyst or under reflux conditions to ensure complete conversion to the anhydride form. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
4-Methoxy-1-cyclohexanecarboxylic anhydride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The anhydride group can react with nucleophiles such as amines to form amides.
Hydrolysis: In the presence of water, the anhydride can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form alcohol derivatives.
Common reagents used in these reactions include amines, water, and reducing agents. The major products formed from these reactions are amides, carboxylic acids, and alcohols, respectively.
Applications De Recherche Scientifique
4-Methoxy-1-cyclohexanecarboxylic anhydride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methoxy-1-cyclohexanecarboxylic anhydride involves its reactivity with nucleophiles and electrophiles. The anhydride group is highly reactive and can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
4-Methoxy-1-cyclohexanecarboxylic anhydride can be compared with other similar compounds such as:
Cyclohexanecarboxylic acid: This compound is a precursor to the anhydride and has similar reactivity but lacks the methoxy group.
4-Methyl-1-cyclohexanecarboxylic acid: This compound has a methyl group instead of a methoxy group, leading to different reactivity and applications.
Cyclohexanecarboxylic anhydride: This compound is similar but lacks the methoxy group, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in the presence of the methoxy group, which can influence its reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C16H26O5 |
|---|---|
Poids moléculaire |
298.37 g/mol |
Nom IUPAC |
(4-methoxycyclohexanecarbonyl) 4-methoxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H26O5/c1-19-13-7-3-11(4-8-13)15(17)21-16(18)12-5-9-14(20-2)10-6-12/h11-14H,3-10H2,1-2H3 |
Clé InChI |
GJYVXNRHAZYRCS-UHFFFAOYSA-N |
SMILES canonique |
COC1CCC(CC1)C(=O)OC(=O)C2CCC(CC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


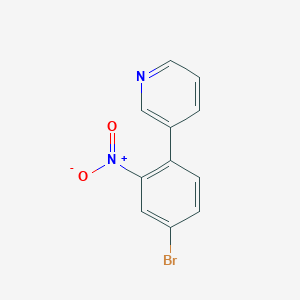
![4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester](/img/structure/B13924475.png)

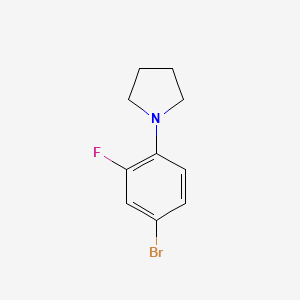

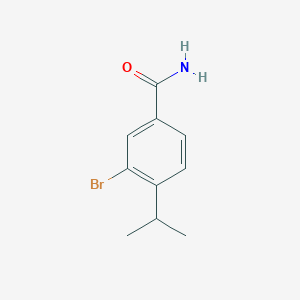

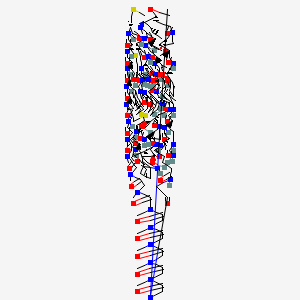
![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B13924495.png)
